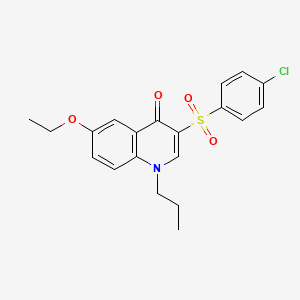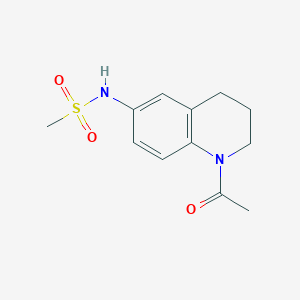
N-(1-乙酰基-3,4-二氢-2H-喹啉-6-基)甲磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide” is a chemical compound that belongs to the class of quinolines. Quinoline is a heterocyclic aromatic organic compound with the molecular formula C9H7N . It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .
Synthesis Analysis
Quinoline and its derivatives can be synthesized using several methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The presence of the nitrogen atom in the pyridine ring makes it a basic compound. It can form salts and can act as a ligand in coordination chemistry.
Chemical Reactions Analysis
Quinoline and its derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of reactive sites in its structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide” would depend on its specific structure. Quinoline itself is a colorless liquid at room temperature and has a strong, unpleasant odor .
科学研究应用
金属介导抑制
喹啉基磺酰胺,包括与N-(1-乙酰基-3,4-二氢-2H-喹啉-6-基)甲磺酰胺相关的化合物,已被确定为有效的蛋氨酸氨基肽酶(MetAP)抑制剂。这些抑制剂在大肠杆菌MetAP的不同金属形式中表现出不同的效力,并表现出金属浓度依赖性抑制机制。大肠杆菌MetAP与这些抑制剂复合的X射线结构突出了酶活性位点的金属复合物形成,进一步由氢键和金属相互作用的扩展网络稳定。这种机制对于许多非肽类MetAP抑制剂来说是典型的,并强调了建立与体内情况相关的体内条件的重要性 (Huang et al., 2006).
与水溶液的相互作用研究
甲基乙酸酯与喹喔啉衍生物水溶液的相互作用,其结构与N-(1-乙酰基-3,4-二氢-2H-喹啉-6-基)甲磺酰胺相似,已被研究以了解温度和浓度对这些系统的影响。这些研究提供了对混合物中溶质-溶质、溶质-溶剂和溶剂-溶剂相互作用的见解,提供了对此类复杂系统中涉及的分子相互作用的更深入理解 (Raphael et al., 2015).
缓蚀性能
与N-(1-乙酰基-3,4-二氢-2H-喹啉-6-基)甲磺酰胺相关的喹喔啉基-二氢吡唑基-苯基-甲磺酰胺已对其吸附特性和在酸性环境中抑制低碳钢腐蚀的能力进行了研究。这些化合物作为混合型抑制剂,在低碳钢表面形成保护膜,保护金属免受酸的直接侵蚀。这些抑制剂的吸附遵循Langmuir等温线模型,其有效性得到了电化学、光谱和显微分析的支持。这项研究突出了此类化合物在防腐应用中的潜力 (Olasunkanmi et al., 2016).
作用机制
未来方向
The future directions in the research and development of quinoline-based compounds could involve the synthesis of new derivatives with potential biological and pharmaceutical activities, investigation of their mechanisms of action, and evaluation of their safety and efficacy in preclinical and clinical studies .
属性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-9(15)14-7-3-4-10-8-11(5-6-12(10)14)13-18(2,16)17/h5-6,8,13H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUALPSGVNSIFST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

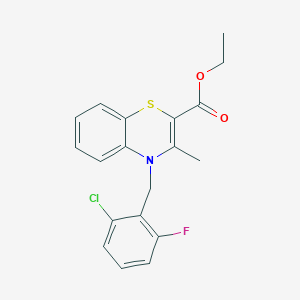

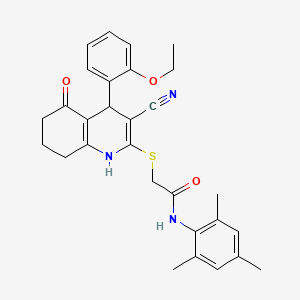
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-ethoxyacetamide](/img/structure/B2614499.png)
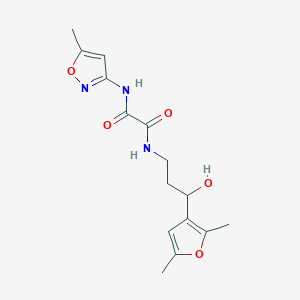



![ethyl (Z)-2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate](/img/structure/B2614509.png)



